molecular formula C15H21NO6 B6235800 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 1259960-10-5

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B6235800
CAS No.: 1259960-10-5
M. Wt: 311.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a compound of significant interest in organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of a hydroxy and methoxy group on the phenyl ring adds to its versatility in various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction could lead to different isomeric forms of the original compound.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during reactions, allowing for selective modifications of other functional groups. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups with the Boc-protected amino group makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

1259960-10-5

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.